Furan-2-yl(3-(hydroxymethyl)morpholino)methanone
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Overview
Description
Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is a complex organic compound that features a furan ring, a morpholine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the use of furan-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-(hydroxymethyl)morpholine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(hydroxymethyl)morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Furan-2-yl(3-(carboxymethyl)morpholino)methanone.
Reduction: Furan-2-yl(3-(hydroxymethyl)morpholino)methanol.
Substitution: 5-bromo-Furan-2-yl(3-(hydroxymethyl)morpholino)methanone.
Scientific Research Applications
Furan-2-yl(3-(hydroxymethyl)morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(3-(hydroxymethyl)piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Furan-2-yl(3-(hydroxymethyl)pyrrolidino)methanone: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is unique due to the presence of both a furan ring and a morpholine ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[3-(hydroxymethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-6-8-7-14-5-3-11(8)10(13)9-2-1-4-15-9/h1-2,4,8,12H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVXQOMIPHOJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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